molecular formula C16H15NOS B14432338 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 83170-55-2

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one

Katalognummer: B14432338
CAS-Nummer: 83170-55-2
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: KCGJTSWFROCHDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring. Compounds with this structure are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of benzylamine with a methyl-substituted benzothiazine precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the substituents present on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyl-4-methyl-2H-1,4-benzothiazine: Lacks the ketone group.

    4-Methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the benzyl group.

    2-Benzyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the methyl group.

Uniqueness

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both benzyl and methyl groups, which might confer specific chemical properties and biological activities that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

83170-55-2

Molekularformel

C16H15NOS

Molekulargewicht

269.4 g/mol

IUPAC-Name

2-benzyl-4-methyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C16H15NOS/c1-17-13-9-5-6-10-14(13)19-15(16(17)18)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3

InChI-Schlüssel

KCGJTSWFROCHDU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2SC(C1=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.